BenchChemオンラインストアへようこそ!

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

medicinal chemistry kinase inhibitor design structure-activity relationship

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 862811-57-2; molecular formula C₂₁H₂₆N₄O; MW 350.47) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class. Its structure features a 3-methylimidazo[1,2-a]pyrimidine core linked via a meta-substituted phenyl ring to a 2-propylpentanamide (valpromide-derived) side chain.

Molecular Formula C21H26N4O
Molecular Weight 350.466
CAS No. 862811-57-2
Cat. No. B2602926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
CAS862811-57-2
Molecular FormulaC21H26N4O
Molecular Weight350.466
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
InChIInChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26)
InChIKeyKHPCGFXTDMJATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 862811-57-2): Structural Identity and Compound Class Overview


N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 862811-57-2; molecular formula C₂₁H₂₆N₄O; MW 350.47) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class. Its structure features a 3-methylimidazo[1,2-a]pyrimidine core linked via a meta-substituted phenyl ring to a 2-propylpentanamide (valpromide-derived) side chain . The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, with literature-reported activities spanning MET kinase inhibition [1], PI3K/Akt pathway modulation [2], GABAₐ receptor benzodiazepine-site ligand activity [3], and antimicrobial/cytotoxic effects [4]. The 2-propylpentanamide moiety is the amide derivative of valproic acid (valpromide), an established anticonvulsant and human epoxide hydrolase inhibitor [5]. The combination of these two pharmacophoric elements into a single molecular entity defines this compound's potential for multi-target or repurposed pharmacological investigation.

Why N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide Cannot Be Substituted by Close Structural Analogs


Although several imidazo[1,2-a]pyrimidine derivatives share the same core scaffold, substitution patterns critically modulate target engagement, selectivity, and physicochemical properties. The 3-methyl substituent on the imidazo[1,2-a]pyrimidine ring distinguishes this compound from the des-methyl analog (CAS 863020-04-6) by introducing steric bulk and altering electron density at the bicyclic core, which may affect π-stacking interactions with kinase hinge regions or GABAₐ receptor binding pockets [3]. The meta-phenyl linkage differentiates it from the para-substituted regioisomer (CAS 862811-11-8), potentially altering the trajectory of the pendant amide chain and its spatial relationship to the heterocyclic core. The 2-propylpentanamide side chain, a branched lipophilic amide derived from valproic acid, confers metabolic and pharmacological properties distinct from simpler acyl substituents such as the pivalamide analog (CAS 862811-54-9) [4]. Even within the same patent families covering imidazo[1,2-a]pyrimidine-based kinase inhibitors [1][2], small structural variations have been shown to produce orders-of-magnitude differences in IC₅₀ values and selectivity profiles. Consequently, generic substitution without confirmatory head-to-head data risks compromising target potency, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide


Structural Differentiation: 3-Methyl Substituent on the Imidazo[1,2-a]pyrimidine Core Versus Des-Methyl Analog

The presence of a methyl group at the 3-position of the imidazo[1,2-a]pyrimidine ring is a key structural differentiator from the des-methyl analog N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6). In the broader imidazo[1,2-a]pyrimidine SAR literature, the 3-methyl substituent has been shown to influence both receptor binding affinity and functional selectivity. For example, in the GABAₐ receptor series, 3-substitution patterns directly affect α₃/α₁ selectivity ratios [1]. The 3-methyl group increases molecular weight from 336.4 to 350.5 Da and adds steric bulk adjacent to the bridgehead nitrogen, which may alter the compound's hydrogen-bonding capacity and π-π stacking geometry with target protein hinge regions [2].

medicinal chemistry kinase inhibitor design structure-activity relationship

Regioisomeric Differentiation: Meta-Phenyl Linkage Versus Para-Substituted Analog

The attachment of the phenyl spacer at the meta (3-) position relative to the imidazo[1,2-a]pyrimidine core differentiates this compound from its para-substituted regioisomer N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 862811-11-8). In the imidazo[1,2-a]pyrimidine MET kinase inhibitor patent literature, the position of the phenyl linker relative to the bicyclic core has been shown to be a critical determinant of kinase inhibitory potency, with meta-substituted analogs often displaying distinct selectivity profiles compared to their para counterparts [1]. The meta configuration introduces a ~60° angular deviation in the trajectory of the 2-propylpentanamide side chain relative to the heterocyclic plane, which can affect the spatial complementarity of the amide group with target protein sub-pockets.

regioisomer comparison target engagement geometry medicinal chemistry

Amide Side Chain Differentiation: 2-Propylpentanamide (Valpromide-Derived) Versus Pivalamide Analog

The 2-propylpentanamide side chain is structurally derived from valpromide (2-propylpentanamide), a clinically used anticonvulsant and known human epoxide hydrolase inhibitor [1]. This branched aliphatic amide (C₈ chain, two n-propyl branches) confers distinct lipophilicity and metabolic properties compared to the simpler pivalamide analog N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 862811-54-9; MW 308.4 Da) . Valproic acid and its amide derivatives are established histone deacetylase (HDAC) inhibitors, with valpromide showing IC₅₀ values against human epoxide hydrolase in the low micromolar range [1]. The 2-propylpentanamide moiety introduces a chiral center at the α-carbon of the acyl chain (absent in the pivalamide analog), which may lead to enantioselective interactions with protein targets.

amide side chain comparison lipophilicity metabolic stability HDAC inhibition

Class-Level Kinase Inhibition Potential: Imidazo[1,2-a]pyrimidine Scaffold as MET and PI3K Pathway Inhibitor

The imidazo[1,2-a]pyrimidine scaffold is explicitly claimed in patents as a core structure for MET receptor tyrosine kinase inhibitors [1] and PI3K/Akt pathway inhibitors [2]. In the MET inhibitor patent (US 2009/0156617 A1), imidazo[1,2-a]pyrimidine derivatives are described as useful for treating cellular proliferative diseases with demonstrated MET kinase inhibitory activity [1]. Similarly, the PI3K/Akt patent (EP 2593451 B1) claims substituted imidazo[1,2-a]pyrimidines as effective inhibitors of the PI3K/Akt pathway [2]. While quantitative IC₅₀ data for the specific compound CAS 862811-57-2 are not publicly available, structurally related imidazo[1,2-a]pyrimidine derivatives have shown cytotoxic IC₅₀ values in the range of 35-43 μM against MCF-7 and MDA-MB-231 breast cancer cell lines [3]. The 3-methyl substitution and meta-phenyl linkage pattern of this compound align with the SAR space described in these kinase inhibitor patents, suggesting potential utility in kinase-focused screening campaigns.

MET kinase inhibition PI3K/Akt pathway cancer therapeutics

CNS Pharmacological Potential via GABAₐ Receptor Modulation by the Imidazo[1,2-a]pyrimidine Scaffold

Imidazo[1,2-a]pyrimidines are established ligands of the GABAₐ receptor benzodiazepine binding site, with demonstrated functional selectivity for α₂/α₃ subtypes over α₁ subtypes [1][2]. This functional selectivity is associated with anxiolytic efficacy with reduced sedation liability compared to non-selective benzodiazepines. Compounds such as ocinaplon and taniplon exemplify this class. The target compound incorporates both the imidazo[1,2-a]pyrimidine core (GABAₐ ligand pharmacophore) and the 2-propylpentanamide side chain (valpromide-derived anticonvulsant moiety). Valpromide itself is a clinically used anticonvulsant that increases GABA levels in the brain and modulates neuronal membrane conductance [3]. This dual pharmacophoric architecture suggests potential for investigating synergistic or polypharmacological modulation of GABAergic neurotransmission, a feature absent in simpler imidazo[1,2-a]pyrimidine analogs lacking the valpromide-derived side chain.

GABAₐ receptor anxiolytic anticonvulsant CNS drug discovery

Recommended Research and Industrial Application Scenarios for N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide


Kinase Inhibitor Screening and Profiling Campaigns Targeting MET or PI3K/Akt Pathways

Based on the imidazo[1,2-a]pyrimidine scaffold's established activity as a MET kinase [1] and PI3K/Akt pathway inhibitor [2], this compound is suited for inclusion in kinase-focused compound libraries or focused screening decks. Its specific substitution pattern (3-methyl, meta-phenyl, 2-propylpentanamide) occupies a distinct region of chemical space relative to other imidazo[1,2-a]pyrimidine analogs, making it valuable for exploring SAR around the hinge-binding region and solvent-exposed amide channel of kinase active sites. Procurement should be prioritized when the screening objective is to diversify scaffold-decoration patterns within the imidazo[1,2-a]pyrimidine chemotype rather than to replicate known potent inhibitor structures.

Polypharmacology Studies Combining GABAₐ Receptor Modulation with HDAC/Epoxide Hydrolase Inhibition

The dual pharmacophoric architecture—combining a GABAₐ receptor benzodiazepine-site ligand scaffold [1] with a valpromide-derived side chain possessing HDAC and epoxide hydrolase inhibitory activity [2]—makes this compound a candidate for polypharmacology research. It may serve as a tool compound to investigate whether simultaneous modulation of GABAergic neurotransmission and epigenetic regulation (via HDAC inhibition) produces synergistic effects in neurological or psychiatric disease models. This dual-mechanism hypothesis is not testable with either pharmacophore in isolation and represents a unique research application for this specific chemical entity.

Building Block for Focused Combinatorial Library Synthesis

The compound's structure, featuring a functionalized aniline-type phenyl ring meta-linked to the imidazo[1,2-a]pyrimidine core with a free amide NH₃ offers a versatile synthetic handle for further derivatization [1]. It can serve as a key intermediate for generating focused libraries through N-alkylation, acylation, or sulfonylation of the amide nitrogen, or through electrophilic aromatic substitution on the phenyl ring. This application leverages the compound as a starting scaffold for SAR expansion rather than as a final probe molecule, making procurement decisions dependent on downstream synthetic objectives.

Anticancer Cytotoxicity Screening in Breast Cancer and Related Cell Line Panels

Given the reported cytotoxic activity of structurally related imidazo[1,2-a]pyrimidine derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines (IC₅₀ values in the 35-43 μM range) [1], this compound is appropriate for inclusion in broader anticancer screening panels. Its distinct substitution pattern may yield differential cytotoxicity profiles compared to the reported analogs, potentially identifying cancer cell line-selective effects. Procurement for this application should be accompanied by plans for parallel testing of close analogs (CAS 863020-04-6, CAS 862811-11-8, CAS 862811-54-9) to enable direct comparative SAR analysis.

Quote Request

Request a Quote for N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.